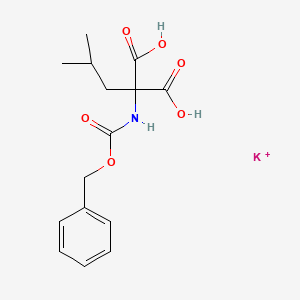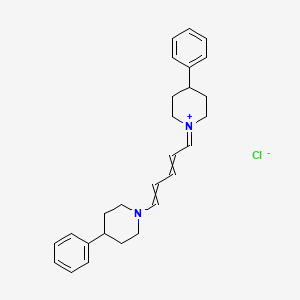
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of phenylacetonitrile with bis-(chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at low temperatures. This reaction yields 1-methyl-4-cyano-4-phenylpiperidine, which can be further modified to obtain the desired compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like toluene or benzene, and reaction temperatures ranging from -5°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a neuromuscular blocking agent by interfering with the loading of acetylcholine into its storage vesicles, thereby impairing neurotransmission . This action is primarily pre-junctional, affecting the release of neurotransmitters at the neuromuscular junction .
Comparison with Similar Compounds
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A base structure for various opioids like pethidine and loperamide.
2-(4-Phenylpiperidino) cyclohexanol: Known for its neuromuscular blocking activities.
Properties
CAS No. |
22966-89-8 |
|---|---|
Molecular Formula |
C27H33ClN2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-phenyl-1-[5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine;chloride |
InChI |
InChI=1S/C27H33N2.ClH/c1-4-10-24(11-5-1)26-14-20-28(21-15-26)18-8-3-9-19-29-22-16-27(17-23-29)25-12-6-2-7-13-25;/h1-13,18-19,26-27H,14-17,20-23H2;1H/q+1;/p-1 |
InChI Key |
RIAFEOJNYOXQED-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C=CC=CC=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


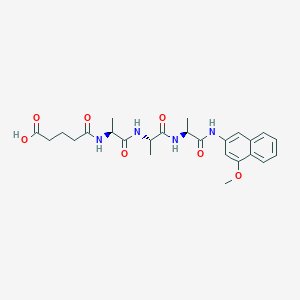
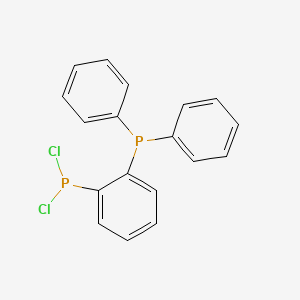
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
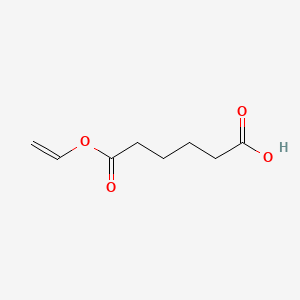

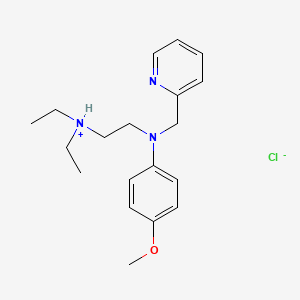

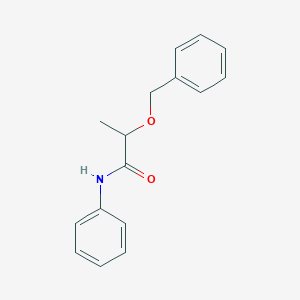
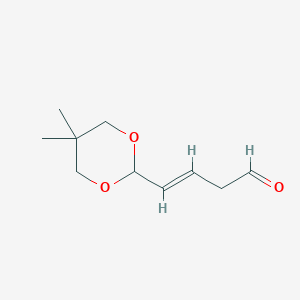
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
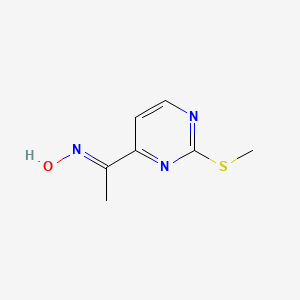
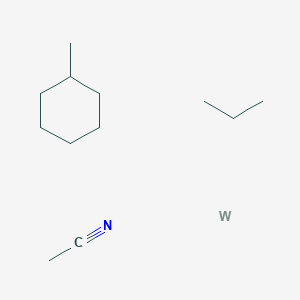
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
